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Compound of Interest

Compound Name: 2-Amino-5-methoxypyrimidine

Cat. No.: B019462 Get Quote

This technical guide provides a detailed analysis of the spectroscopic data for 2-Amino-5-
methoxypyrimidine (CAS: 13418-77-4), a key building block in medicinal chemistry and drug

development. The following sections offer an in-depth look at its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols

and expert interpretation. This document is intended for researchers, scientists, and drug

development professionals who require a thorough understanding of the structural

characterization of this compound.

Molecular Structure and Properties
2-Amino-5-methoxypyrimidine is a substituted pyrimidine with the molecular formula

C₅H₇N₃O and a molecular weight of 125.13 g/mol .[1][2] Its structure, featuring an amino group

and a methoxy group on the pyrimidine ring, makes it a valuable intermediate in the synthesis

of various biologically active molecules.

Caption: ¹H NMR assignments for 2-Amino-5-methoxypyrimidine.

¹³C NMR Spectroscopy
While experimental ¹³C NMR data for 2-Amino-5-methoxypyrimidine is not readily available

in the public domain, the expected chemical shifts can be predicted based on the electronic

environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-5-methoxypyrimidine
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Predicted Chemical Shift (δ) ppm Carbon Assignment

~163 C2

~158 C4, C6

~145 C5

~55 -OCH₃

Rationale for Predictions:

C2: This carbon is attached to two electronegative nitrogen atoms and the amino group,

leading to a significant downfield shift, predicted to be around 163 ppm.

C4 and C6: These carbons are equivalent and are adjacent to ring nitrogens, placing them in

the aromatic region, expected around 158 ppm.

C5: This carbon is attached to the methoxy group and is part of the aromatic system, with an

expected chemical shift of approximately 145 ppm.

-OCH₃: The carbon of the methoxy group is aliphatic and attached to an oxygen atom,

typically appearing around 55 ppm.

Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for

2-Amino-5-methoxypyrimidine.
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Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

While an experimental spectrum for 2-Amino-5-methoxypyrimidine is not readily available,

the expected characteristic absorption bands are detailed below.

Table 3: Expected IR Absorption Bands for 2-Amino-5-methoxypyrimidine
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200
N-H stretching (asymmetric

and symmetric)
Primary Amine (-NH₂)

3100-3000 C-H stretching Aromatic (pyrimidine ring)

2950-2850 C-H stretching Aliphatic (-OCH₃)

1650-1550 C=N and C=C stretching Pyrimidine ring

1250-1200 C-O stretching (asymmetric) Aryl ether (-OCH₃)

1050-1000 C-O stretching (symmetric) Aryl ether (-OCH₃)

Expert Insights:

The IR spectrum is expected to be dominated by strong N-H stretching bands from the primary

amine. The aromatic C-H stretches will likely be of weaker intensity. A key diagnostic feature

will be the strong C-O stretching bands of the aryl ether, which confirm the presence of the

methoxy group. The pyrimidine ring vibrations will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of solid samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with

a solvent such as isopropanol.

Background Scan: Record a background spectrum of the empty ATR accessory. This is

crucial for obtaining a clean spectrum of the sample.

Sample Application: Place a small amount of solid 2-Amino-5-methoxypyrimidine powder

onto the ATR crystal.

Apply Pressure: Use the ATR's pressure arm to ensure good contact between the sample

and the crystal.
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Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity.

Expected Mass Spectrum:

Molecular Ion (M⁺): For 2-Amino-5-methoxypyrimidine (C₅H₇N₃O), the exact mass is

125.0589 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular

ion peak would be expected at an m/z of 125.

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation

upon ionization.

[M]⁺˙
m/z = 125

[M - CH₃]⁺
m/z = 110

- •CH₃

[M - OCH₃]⁺
m/z = 94

- •OCH₃

[M - HCN]⁺˙
m/z = 98

- HCN

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for 2-Amino-5-methoxypyrimidine in MS.

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond would result in a fragment ion

at m/z 110.
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Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond would lead to a fragment at

m/z 94.

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for pyrimidine rings

involves the elimination of HCN, which would produce a fragment ion at m/z 98.

Experimental Protocol for MS Data Acquisition (EI-
GC/MS)
Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC/MS) is a standard method

for the analysis of volatile and semi-volatile small molecules.

Sample Preparation: Prepare a dilute solution of 2-Amino-5-methoxypyrimidine in a

volatile solvent like dichloromethane or methanol (e.g., 1 mg/mL).

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound

will be separated from any impurities on the GC column. A typical temperature program

would be to hold at 50°C for 1 minute, then ramp to 250°C at 10°C/min.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate

the molecular ion and fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion
This guide provides a comprehensive overview of the key spectroscopic data for 2-Amino-5-
methoxypyrimidine. The combination of experimental ¹H NMR data and well-founded

predictions for ¹³C NMR, IR, and MS, along with detailed, field-proven protocols, offers a robust

framework for the structural characterization of this important chemical entity. These data and

methodologies are critical for ensuring the identity and purity of 2-Amino-5-
methoxypyrimidine in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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